

Effect of acid-reducing agents on Edecesertib absorption

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Compound of Interest

Compound Name: Edecesertib

Cat. No.: B10830842

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Technical Support Center: Edecesertib Development

Welcome to the **Edecesertib** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to **Edecesertib**, with a specific focus on the potential effects of acid-reducing agents on its absorption.

Frequently Asked Questions (FAQs)

Q1: What is **Edecesertib** and what is its mechanism of action?

Edecesertib (also known as GS-5718) is a selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a crucial enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are key components of the innate immune system.[5] By inhibiting IRAK4, **Edecesertib** blocks pro-inflammatory signaling and the production of cytokines, making it a potential therapeutic agent for autoimmune and inflammatory diseases such as lupus erythematosus and rheumatoid arthritis.[2][3]

Q2: Is the absorption of **Edecesertib** affected by acid-reducing agents?

Yes, the co-administration of **Edecesertib** with the proton pump inhibitor (PPI) omeprazole has been shown to reduce the exposure to **Edecesertib**. This suggests that the absorption of **Edecesertib** is pH-dependent and can be significantly affected by changes in gastric pH.

Q3: Why would acid-reducing agents affect the absorption of **Edecesertib**?

Acid-reducing agents, such as proton pump inhibitors (PPIs), H₂-receptor antagonists, and antacids, increase the pH of the stomach. For weakly basic drugs, a lower gastric pH (more acidic) facilitates dissolution and absorption. When the gastric pH is increased by an acid-reducing agent, the solubility and dissolution of a weakly basic drug can decrease, leading to reduced absorption and lower bioavailability. While the specific physicochemical properties of **Edecesertib** are not publicly available, the observed interaction with omeprazole suggests it may have weakly basic properties.

Q4: What are the potential clinical implications of this drug-drug interaction?

Reduced absorption of **Edecesertib** when co-administered with acid-reducing agents could lead to lower plasma concentrations, which may result in diminished therapeutic efficacy. Therefore, it is crucial to manage the use of these medications in clinical trials and, potentially, in clinical practice.

Troubleshooting Guide

Problem	Possible Cause	Recommended Action
High variability in pharmacokinetic (PK) data for Edecisertib between subjects.	Concomitant use of over-the-counter or prescribed acid-reducing agents by some subjects.	- Review subject medication logs carefully. - Exclude subjects who have used acid-reducing agents within a specified washout period. - In future studies, explicitly restrict the use of acid-reducing agents.
Lower than expected Edecisertib exposure in a clinical trial.	A significant portion of the study population may be using acid-reducing agents.	- Analyze PK data by stratifying subjects based on their reported use of acid-reducing agents. - Consider conducting a formal drug-drug interaction study to quantify the effect.
In vitro dissolution of Edecisertib is slower than anticipated.	The pH of the dissolution medium is too high.	- Verify the pH of the dissolution medium. - Test the dissolution of Edecisertib in media with a range of pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-solubility profile.
Inconsistent results in cell-based assays after treating with dissolved Edecisertib.	The compound may have precipitated out of solution if the buffer pH is not optimal.	- Ensure the pH of the cell culture medium is compatible with Edecisertib's solubility. - Visually inspect for any precipitation after adding Edecisertib to the medium. - Consider using a stock solution in a solvent like DMSO and minimizing the final concentration in the aqueous medium.

Data on Edecesertib and Acid-Reducing Agent Interaction

While specific clinical data on the interaction between **Edecesertib** and all classes of acid-reducing agents are not available in the public domain, a study has indicated that co-administration with omeprazole reduces **Edecesertib** exposure. The following table provides a hypothetical representation of what such data might look like to guide researchers on the potential magnitude of the effect.

Pharmacokinetic Parameter	Edecesertib Alone (Mean \pm SD)	Edecesertib + Omeprazole (Mean \pm SD)	% Change	Geometric Mean Ratio (90% CI)
AUC _{0-inf} (ng·h/mL)	1500 \pm 350	900 \pm 250	↓ 40%	0.60 (0.52 - 0.69)
C _{max} (ng/mL)	100 \pm 30	50 \pm 20	↓ 50%	0.50 (0.41 - 0.61)
T _{max} (h)	2.0 \pm 0.5	3.0 \pm 1.0	-	-

Note: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to reflect a potential reduction in exposure based on the known interaction.

Experimental Protocols

In Vitro Dissolution Testing to Assess pH-Dependent Solubility

Objective: To determine the dissolution profile of an **Edecesertib** formulation in media of different pH, simulating the conditions of the stomach with and without an acid-reducing agent.

Materials:

- **Edecesertib** tablets/capsules
- USP Apparatus 2 (Paddle Apparatus)
- Dissolution media:
 - 0.1 N HCl (pH 1.2)
 - Acetate buffer (pH 4.5)
 - Phosphate buffer (pH 6.8)
- HPLC system for quantification of **Edecesertib**

Methodology:

- Prepare 900 mL of each dissolution medium and pre-heat to $37 \pm 0.5^{\circ}\text{C}$.
- Place one **Edecesertib** tablet/capsule in each dissolution vessel.
- Start the paddle rotation at a specified speed (e.g., 50 rpm).
- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
- Filter the samples immediately.
- Analyze the concentration of **Edecesertib** in each sample using a validated HPLC method.

- Plot the percentage of drug dissolved against time for each pH.

Clinical Pharmacokinetic Drug-Drug Interaction Study

Objective: To evaluate the effect of co-administration of a proton pump inhibitor (e.g., omeprazole) on the single-dose pharmacokinetics of **Edecisertib** in healthy adult subjects.

Study Design:

- Open-label, two-period, fixed-sequence crossover study.

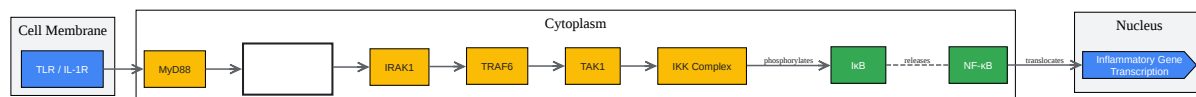
Study Population:

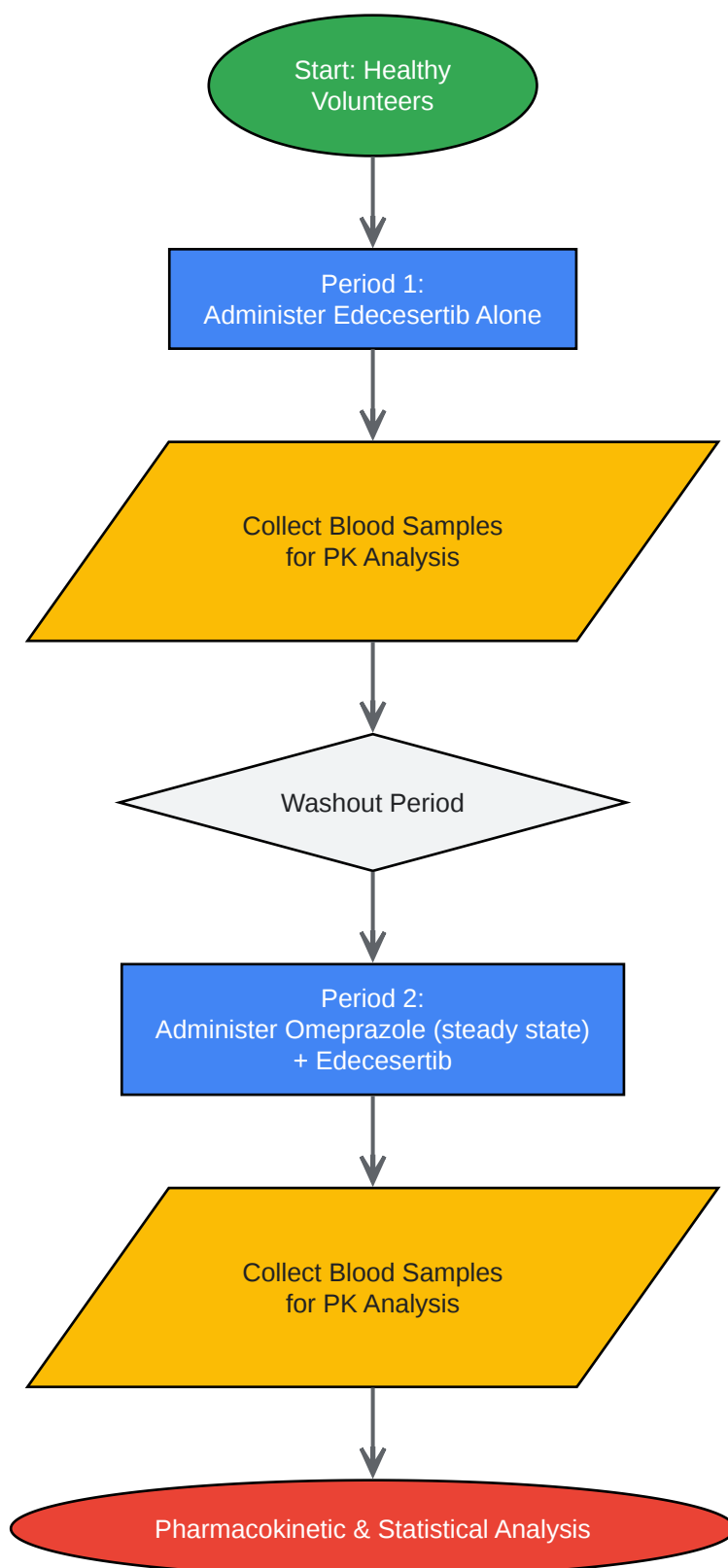
- Healthy male and female volunteers, aged 18-55 years.

Methodology:

- Period 1: Subjects receive a single oral dose of **Edecisertib** on Day 1 after an overnight fast.
- Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
- A washout period of at least 7 days follows.
- Period 2: Subjects receive a daily oral dose of omeprazole (e.g., 40 mg) for 5 days to achieve steady-state inhibition of gastric acid secretion.
- On Day 5, subjects receive a single oral dose of **Edecisertib** along with their daily omeprazole dose after an overnight fast.
- Serial blood samples are collected at the same time points as in Period 1.
- Plasma concentrations of **Edecisertib** are determined using a validated LC-MS/MS method.
- Pharmacokinetic parameters (AUC, C_{max}, T_{max}) are calculated for each period and statistically compared.

Visualizations







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